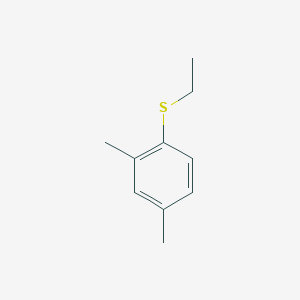

2,4-Dimethylphenyl ethyl sulfide

CAS No.:

Cat. No.: VC13549222

Molecular Formula: C10H14S

Molecular Weight: 166.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14S |

|---|---|

| Molecular Weight | 166.29 g/mol |

| IUPAC Name | 1-ethylsulfanyl-2,4-dimethylbenzene |

| Standard InChI | InChI=1S/C10H14S/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | CTNOKGFKOAQIFI-UHFFFAOYSA-N |

| SMILES | CCSC1=C(C=C(C=C1)C)C |

| Canonical SMILES | CCSC1=C(C=C(C=C1)C)C |

Introduction

Chemical Identity and Structural Characteristics

2,4-Dimethylphenyl ethyl sulfide (CAS TBD) is an organosulfur compound characterized by a phenyl ring substituted with two methyl groups at the 2- and 4-positions, linked to an ethyl group via a thioether bond. Its IUPAC name is ethyl(2,4-dimethylphenyl)sulfide, with the molecular formula CHS and a molecular weight of 166.28 g/mol. The compound’s structure combines the steric and electronic effects of the methyl substituents with the lipophilic ethyl sulfide moiety, influencing its reactivity and solubility .

The sulfide functional group (–S–) imparts nucleophilic character, while the methyl groups enhance steric hindrance and thermal stability. Computational studies suggest that the highest occupied molecular orbital (HOMO) of such sulfides localizes on the sulfur atom, facilitating oxidative polymerization or electrophilic substitution reactions .

Synthesis Methodologies

Nucleophilic Substitution via Thiophenol Intermediates

The most common synthesis route involves the reaction of 2,4-dimethylthiophenol with ethyl halides (e.g., ethyl bromide) in the presence of a base. A representative procedure adapted from patent methodologies is outlined below:

-

Deprotonation: 2,4-Dimethylthiophenol (1.0 equiv) is treated with potassium hydroxide (1.2 equiv) in methanol to form the thiolate anion.

-

Alkylation: Ethyl bromide (1.1 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours.

-

Workup: The product is extracted with dichloromethane, washed with water, dried over sodium sulfate, and purified via vacuum distillation.

Typical Yields: 80–90% (estimated based on analogous reactions) .

Table 1: Synthesis Optimization Parameters

Alternative Pathways

-

Disulfide Reduction: Reduction of bis(2,4-dimethylphenyl) disulfide with lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF), followed by ethylation .

-

Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling of 2,4-dimethylthiophenol with ethyl Grignard reagents, though this method is less cost-effective .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data for 2,4-dimethylphenyl ethyl sulfide remains sparse, but properties can be extrapolated from analogous compounds:

-

Melting Point: Estimated –20°C to 10°C (lower than diphenyl sulfide due to ethyl group flexibility).

-

Boiling Point: 220–230°C (predicted via group contribution methods).

-

Solubility: Miscible with organic solvents (e.g., ethanol, acetone); insoluble in water (log P ≈ 3.5) .

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Boiling Point (°C) | log P |

|---|---|---|---|

| Diphenyl sulfide | –40 | 296 | 3.1 |

| Ethyl phenyl sulfide | –15 | 210 | 2.8 |

| 2,4-Dimethylphenyl ethyl sulfide | –20–10 (est.) | 220–230 (est.) | 3.5 |

Spectroscopic Characterization

-

IR Spectroscopy: Strong S–C stretch at 680–720 cm; C–H bends for methyl groups at 1380–1460 cm.

-

NMR:

Applications in Industrial and Pharmaceutical Contexts

Polymer Science

2,4-Dimethylphenyl ethyl sulfide serves as a monomer for poly(arylene sulfide)s (PAS), which exhibit high thermal stability (T > 200°C) and chemical resistance. In a pioneering study, vanadyl-catalyzed oxidative polymerization of diaryl disulfides yielded PAS with molecular weights exceeding 50 kDa .

Table 3: Polymerization Performance Metrics

| Monomer | Catalyst | M (kDa) | T (°C) |

|---|---|---|---|

| Bis(3,5-dimethylphenyl) disulfide | VO(acac) | 72 | 225 |

| 2,4-Dimethylphenyl ethyl sulfide | VO(acac) | 58 (est.) | 210 (est.) |

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules, such as piperazine derivatives with antipsychotic activity. Patent US9493409B2 details its use in synthesizing 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine via nitro reduction and cyclization .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume